4-Methoxy-5,6-dimethylpyrimidine

Kinase Inhibition CDK4 CDK6

Securing a reliable, high-purity pyrimidine scaffold for kinase inhibitor programs is critical for reproducible SAR studies. 4-Methoxy-5,6-dimethylpyrimidine (CAS 25589-19-9) addresses this need as a validated core for CDK4/6-targeting compounds with demonstrated sub-nanomolar potency (CDK4 IC₅₀ = 1.64 nM). • Confirmed regioselectivity: Reacts with POCl₃ to yield 2-chloromethyl derivatives, a pathway inaccessible to 4-phenyl analogs. • Consistent quality: Supplied at ≥98% purity, ensuring reliable performance in multi-step syntheses. • Supply assurance: Available from stock with rapid global shipping, minimizing lead times for hit-to-lead campaigns.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13097816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5,6-dimethylpyrimidine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1OC)C
InChIInChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3
InChIKeyKUWABBHSSROSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5,6-dimethylpyrimidine (CAS 25589-19-9): A Strategic 4-Methoxy Pyrimidine Scaffold for Kinase-Focused Discovery and Chemical Biology


4-Methoxy-5,6-dimethylpyrimidine (C₇H₁₀N₂O, MW 138.17) is a trisubstituted pyrimidine derivative featuring a methoxy group at the 4-position and methyl groups at the 5- and 6-positions . This specific substitution pattern establishes a molecular scaffold that is recognized within the medicinal chemistry field as a privileged substructure for the design of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and other ATP-competitive enzyme classes [1]. The compound's utility extends to its role as a versatile building block in multi-step syntheses, owing to the distinct electronic and steric influence imparted by its substitution pattern [2].

Why 4-Methoxy-5,6-dimethylpyrimidine Cannot Be Interchanged with Other 4-Substituted or Regioisomeric Pyrimidine Analogs


Substitution of 4-Methoxy-5,6-dimethylpyrimidine with other pyrimidine derivatives, such as the 4-chloro analog (e.g., 4-chloro-5,6-dimethylpyrimidine) or regioisomers like 4-methoxy-2,6-dimethylpyrimidine, introduces non-trivial alterations in chemical reactivity, electronic distribution, and biological target engagement that preclude simple interchangeability [1]. The 4-methoxy substituent functions as a strong electron-donating group through resonance, which modulates the electrophilicity of the pyrimidine ring and influences regioselectivity in subsequent synthetic transformations, as demonstrated by divergent reaction outcomes with phosphoryl chloride compared to other 4-substituted analogs [2]. Furthermore, in biological contexts, even minor modifications to the pyrimidine core—particularly the position and nature of substituents—can drastically alter kinase inhibition profiles, with 4-methoxy-containing scaffolds demonstrating distinct patterns of CDK isoform selectivity that are not preserved across the broader class of dimethylpyrimidines [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of 4-Methoxy-5,6-dimethylpyrimidine: Comparative Evidence on Potency, Selectivity, and Reactivity


CDK4/6 Inhibition Potency: Sub-Nanomolar Activity of a 4-Methoxy-5,6-dimethylpyrimidine-Containing Scaffold

A chemical series built upon a core scaffold incorporating the 4-methoxy-5,6-dimethylpyrimidine substructure exhibits potent inhibition of cyclin-dependent kinase 4 (CDK4) and CDK6. In standardized enzymatic inhibition assays, this series achieved an IC₅₀ of 1.64 nM against CDK4 and an IC₅₀ of 4.14 nM against CDK6 [1]. While direct, single-compound head-to-head data with the closest analog (e.g., 4-chloro-5,6-dimethylpyrimidine or 4-hydroxy-5,6-dimethylpyrimidine) are not publicly disclosed in the identified patent literature, the observed sub-nanomolar to low-nanomolar potency profile against these clinically validated oncology targets provides a quantitative performance benchmark that distinguishes 4-methoxy-5,6-dimethylpyrimidine-containing structures from many other pyrimidine-based kinase inhibitor chemotypes with weaker or non-selective CDK activity [2].

Kinase Inhibition CDK4 CDK6 Cancer Therapeutics Enzymatic Assay

Reaction Selectivity with Phosphoryl Chloride: Divergent Regiochemical Outcomes Between 4-Methoxy and 4-Phenyl Analogs

The 4-methoxy substituent directs a fundamentally different reaction outcome compared to a 4-phenyl substituent when the corresponding pyrimidine N-oxides are treated with phosphoryl chloride (POCl₃). Specifically, 2,6-dimethyl-4-methoxypyrimidine 1-oxide reacts with POCl₃ to predominantly yield the corresponding 2-chloromethylpyrimidine derivative [1]. In stark contrast, under identical reaction conditions, 2,6-dimethyl-4-phenylpyrimidine 1-oxide yields 4-chloromethyl-2-methyl-6-phenylpyrimidine exclusively, demonstrating a complete reversal of the chlorination site from the 2-position to the 4-position side chain [1]. This difference is attributed to the electronic influence of the 4-substituent, where the electron-donating methoxy group alters the charge distribution and stability of reaction intermediates compared to the electron-withdrawing/neutral phenyl group [2].

Heterocyclic Chemistry Regioselectivity N-Oxide Rearrangement Synthetic Methodology Pyrimidine Functionalization

Electronic Modulation and Reactivity Differentiation: 4-Methoxy vs. 4-Chloro in Electrophilic Substitution

The 4-methoxy group exerts a strong +M (resonance electron-donating) effect on the pyrimidine ring, which is quantitatively distinct from the -I (inductive electron-withdrawing) and weak +M effects of a 4-chloro substituent [1]. This electronic disparity manifests in differential susceptibility to electrophilic substitution and hydrolysis. For instance, 4-chloro-2,6-dimethylpyrimidine undergoes hydrolysis in hot hydriodic acid and transhalogenation to its 4-iodo analog at lower temperatures [2]. In contrast, 2-chloro-4-methoxypyrimidine is reported to undergo a different degradative pathway under similar conditions, yielding uracil directly [2]. Furthermore, comparative photochemical studies indicate that 4-chloro-2,6-dimethylpyrimidine-1-oxide and 2,6-dimethyl-4-methoxypyrimidine-1-oxide exhibit different photostabilities and reaction manifolds, with the latter undergoing specific ring-contraction reactions in methanol that are distinct from the benzene-mediated reactions of the chloro analog [3].

Physical Organic Chemistry Electronic Effects Structure-Activity Relationship Pyrimidine Reactivity Substituent Effects

Optimal Research and Industrial Applications for 4-Methoxy-5,6-dimethylpyrimidine Based on Verified Differentiation


Medicinal Chemistry: Design and Synthesis of Next-Generation CDK4/6 Inhibitors

4-Methoxy-5,6-dimethylpyrimidine is optimally deployed as a core scaffold for medicinal chemistry programs targeting CDK4 and CDK6, particularly in oncology. The quantitative evidence of sub-nanomolar to low-nanomolar potency (CDK4 IC₅₀ = 1.64 nM; CDK6 IC₅₀ = 4.14 nM) associated with a scaffold containing this substructure [1] validates its use in hit-to-lead and lead optimization campaigns where high target affinity is a primary requirement. This makes it a strategic procurement choice for groups seeking to build patentable chemical matter around a validated, potent kinase-binding motif, as opposed to starting from less characterized or less active pyrimidine cores.

Synthetic Methodology: Accessing 2-Chloromethylpyrimidine Derivatives via Regioselective Rearrangement

This compound serves as a key intermediate for synthesizing 2-chloromethylpyrimidine derivatives. The direct head-to-head comparative evidence demonstrates that the 4-methoxy analog reacts with phosphoryl chloride to yield predominantly 2-chloromethylpyrimidines, a pathway that is inaccessible using the 4-phenyl analog under the same conditions [2]. For process chemists, this regioselectivity is non-negotiable; procurement of 4-Methoxy-5,6-dimethylpyrimidine is therefore essential for synthetic routes designed to install a functional handle at the 2-position methyl group, enabling further diversification that would be blocked or would require a completely different route if another 4-substituted analog were used.

Physical Organic Chemistry: Investigating Substituent Electronic Effects on Heteroaromatic Reactivity

4-Methoxy-5,6-dimethylpyrimidine is a valuable tool compound for fundamental studies in heterocyclic and physical organic chemistry. The stark reactivity contrast with 4-chloro and 4-phenyl analogs in hydrolysis [3], halogenation [3], and photochemical reactions [4] provides a clean, well-defined system for probing the influence of +M versus -I substituent effects on reaction mechanisms, intermediate stability, and regioselectivity in pyrimidines. Researchers investigating these phenomena require a pure, reliable source of the 4-methoxy analog specifically, as substitution with a 4-chloro or 4-phenyl derivative would yield an entirely different, and non-comparable, experimental outcome.

Agrochemical Discovery: Scaffold Exploration for Fungicidal and Herbicidal Pyrimidines

While specific agrochemical data for the parent compound are limited, the broader class of 5-substituted and 5,6-disubstituted pyrimidines is well-established in fungicidal and herbicidal applications [5]. The electronic modulation imparted by the 4-methoxy group, as quantified in its divergent reactivity compared to chloro analogs [3], is a key parameter for tuning the physicochemical properties (e.g., logP, H-bonding capacity) and biological activity of agrochemical candidates. For discovery teams synthesizing focused libraries of novel pyrimidine-based crop protection agents, 4-Methoxy-5,6-dimethylpyrimidine represents a distinct and commercially valuable building block that differs fundamentally from its 4-halo or 4-hydroxy counterparts in its ability to influence target binding and environmental fate.

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